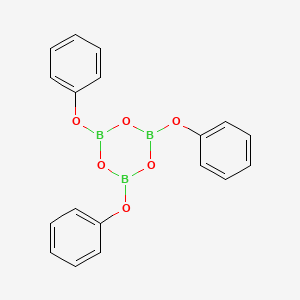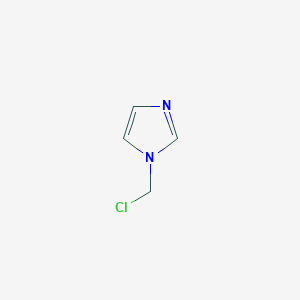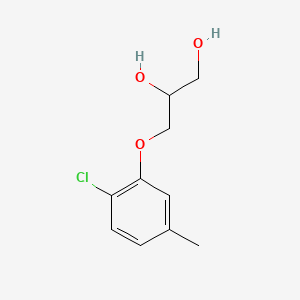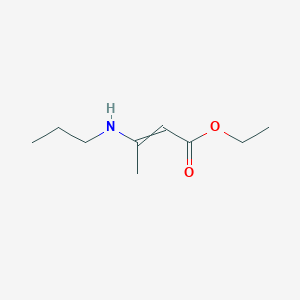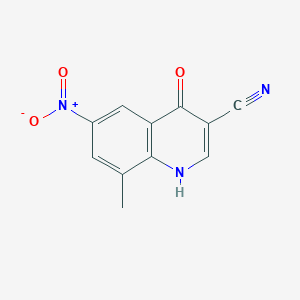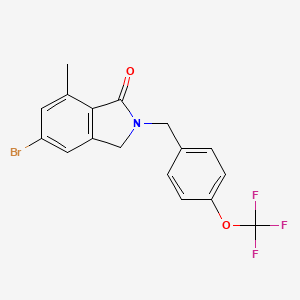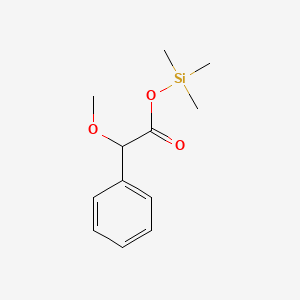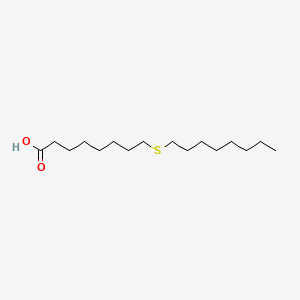
2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro- is a chemical compound with the molecular formula C10-H7-Br-Cl-N-O2 and a molecular weight of 288.54 . This compound is a derivative of benzoxazolinone, which is known for its diverse biological activities and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro- can be achieved through various methods. One common approach involves the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as the chlorinating agent . This method is advantageous due to its high thermal stability and atom-economic nature. The reaction conditions typically involve the use of organic solvents such as acetone, acetonitrile, ethyl acetate, methanol, and toluene.
Industrial Production Methods
In an industrial setting, the production of 2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro- may involve continuous-flow processes to optimize yield and efficiency. The use of trichloroisocyanuric acid in a continuous-flow setup allows for the preparation of large quantities of the compound over a working day .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The hydrogen atoms at specific positions can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hypochlorite, N-bromosuccinimide, N-chlorosuccinimide, and trichloroisocyanuric acid . The reaction conditions vary depending on the desired product and may involve different solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, chlorination reactions can yield various chlorinated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s derivatives have shown promise as antibacterial agents.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2-benzoxazolinone: This compound shares a similar structure but lacks the allyl and chloro substituents.
5-Chloro-2-benzoxazolinone: Similar to the target compound but without the bromine atom.
3-Allyl-2-benzoxazolinone: Lacks the bromine and chlorine substituents.
Uniqueness
2-Benzoxazolinone, 3-allyl-6-bromo-5-chloro- is unique due to the presence of both bromine and chlorine atoms, as well as the allyl group. These substituents confer specific chemical and biological properties that distinguish it from other benzoxazolinone derivatives.
Eigenschaften
CAS-Nummer |
20844-82-0 |
|---|---|
Molekularformel |
C10H7BrClNO2 |
Molekulargewicht |
288.52 g/mol |
IUPAC-Name |
6-bromo-5-chloro-3-prop-2-enyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H7BrClNO2/c1-2-3-13-8-5-7(12)6(11)4-9(8)15-10(13)14/h2,4-5H,1,3H2 |
InChI-Schlüssel |
XTFSRQUWJKWEBF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C2=CC(=C(C=C2OC1=O)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


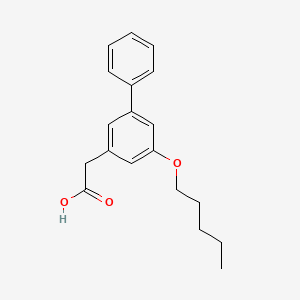
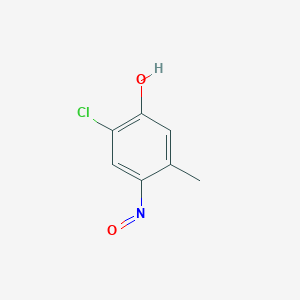
![2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B13939529.png)
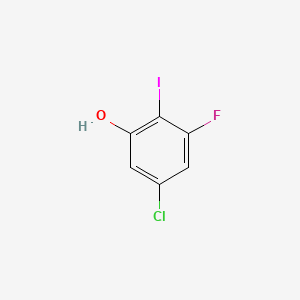
![1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol](/img/structure/B13939533.png)
